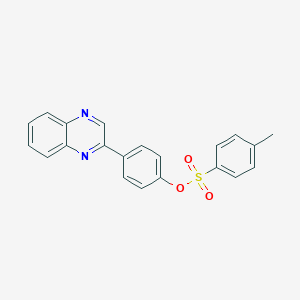
4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE is a compound that combines a quinoxaline moiety with a phenyl group and a methylbenzenesulfonate group. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry . The presence of the sulfonate group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of 4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE typically involves the reaction of quinoxaline derivatives with phenyl 4-methylbenzenesulfonate under specific conditions. One common method involves the use of acyl or aroyl chlorides in dry pyridine to form the desired product . The reaction conditions may vary depending on the specific derivatives used and the desired yield.
The use of green chemistry principles and cost-effective methods is also a focus in recent research .
Analyse Des Réactions Chimiques
4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary aromatic amines, such as aniline and p-chloro aniline, to form substituted products.
Oxidation and Reduction:
Addition Reactions: It reacts with sodium azide and active methylene compounds, such as ethylcyanoacetate and ethylacetoacetate, to form new products.
Common reagents used in these reactions include acyl or aroyl chlorides, primary aromatic amines, sodium azide, and active methylene compounds. The major products formed depend on the specific reagents and reaction conditions used.
Applications De Recherche Scientifique
4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications, including:
Medicinal Chemistry: Quinoxaline derivatives are known for their antimicrobial, anticancer, and antiviral activities. This compound may serve as an intermediate in the synthesis of drugs targeting these activities.
Biological Research: The compound’s ability to interact with various biological targets makes it valuable in studying enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound’s reactivity and solubility make it useful in the synthesis of other chemical intermediates and materials.
Mécanisme D'action
quinoxaline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids . These interactions can lead to various biological activities, including enzyme inhibition, receptor modulation, and DNA intercalation.
Comparaison Avec Des Composés Similaires
4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE can be compared with other quinoxaline derivatives, such as:
2-Phenylquinazolin-4-yl 4-Methylbenzosulfonate: This compound has similar structural features but may exhibit different biological activities and reactivity.
3-Isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one: This compound shows promising activity against specific enzymes and may have different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activities.
Propriétés
Formule moléculaire |
C21H16N2O3S |
|---|---|
Poids moléculaire |
376.4g/mol |
Nom IUPAC |
(4-quinoxalin-2-ylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H16N2O3S/c1-15-6-12-18(13-7-15)27(24,25)26-17-10-8-16(9-11-17)21-14-22-19-4-2-3-5-20(19)23-21/h2-14H,1H3 |
Clé InChI |
LDQJIBMYZZWSIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-adamantyl)-2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetamide](/img/structure/B391634.png)
![N-(1,3-benzothiazol-2-yl)-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B391635.png)
![2-[(5-acetyl-3-cyano-6-methyl-4-pyridin-3-yl-1,4-dihydropyridin-2-yl)sulfanyl]-N-(1-adamantyl)acetamide](/img/structure/B391639.png)
![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B391642.png)
![2-({[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl)-4,6-dichlorophenol](/img/structure/B391644.png)
![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B391647.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B391650.png)
![2-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B391651.png)
![Benzoic acid, 2-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-, methyl ester](/img/structure/B391652.png)
![4-{[(5-{2-chloro-4-nitrophenyl}-2-furyl)methylene]amino}-4H-1,2,4-triazole](/img/structure/B391653.png)
![N-(2,6-dimethylphenyl)-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391655.png)
![3-{[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]amino}-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B391656.png)
![3-(3-bromophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B391658.png)
![2,6-bis{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyridine](/img/structure/B391659.png)
